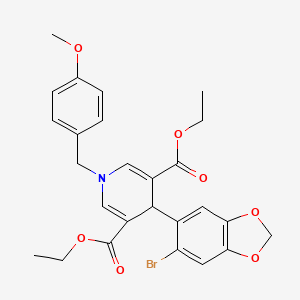
Diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of substituents: The specific substituents such as the bromo-benzodioxole and methoxyphenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the dihydropyridine ring to a tetrahydropyridine.
Substitution: Halogen substitution reactions, particularly involving the bromo group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction may produce a tetrahydropyridine compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, dihydropyridine derivatives are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
Medically, dihydropyridine derivatives are explored for their potential therapeutic effects. They may be investigated for their use in treating cardiovascular diseases, such as hypertension and angina.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” involves its interaction with specific molecular targets. For example, as a potential calcium channel blocker, it may bind to and inhibit the function of voltage-gated calcium channels, thereby modulating calcium ion flow in cells.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
“3,5-DIETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” stands out due to its unique substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C26H26BrNO7 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
diethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H26BrNO7/c1-4-32-25(29)19-13-28(12-16-6-8-17(31-3)9-7-16)14-20(26(30)33-5-2)24(19)18-10-22-23(11-21(18)27)35-15-34-22/h6-11,13-14,24H,4-5,12,15H2,1-3H3 |
InChI Key |
GJBJGWQPPSNISP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OCC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















